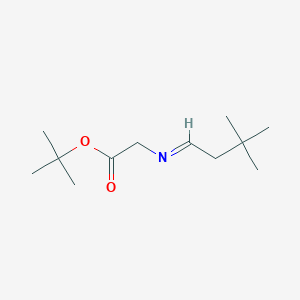![molecular formula C19H21Cl2FN2 B13993873 n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline CAS No. 1814-59-1](/img/structure/B13993873.png)
n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- is a synthetic organic compound It is characterized by the presence of a benzenamine core substituted with various functional groups, including chloroethyl, fluoro, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- typically involves multi-step organic reactions. The starting materials often include benzenamine derivatives, which undergo substitution reactions to introduce the chloroethyl and fluoro groups. The imine formation is achieved through condensation reactions with appropriate aldehydes or ketones. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and environmental impact, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-METHYL-: Lacks the fluoro and imine groups, which may result in different chemical and biological properties.
BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-: Similar structure but without the 3-methyl group.
Uniqueness
The presence of the fluoro, imine, and methyl groups in BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[[(4-FLUORO-3-METHYLPHENYL)IMINO]METHYL]-3-METHYL- makes it unique
Propiedades
Número CAS |
1814-59-1 |
|---|---|
Fórmula molecular |
C19H21Cl2FN2 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[(4-fluoro-3-methylphenyl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C19H21Cl2FN2/c1-14-12-18(24(9-7-20)10-8-21)5-3-16(14)13-23-17-4-6-19(22)15(2)11-17/h3-6,11-13H,7-10H2,1-2H3 |
Clave InChI |
PLKFHSYIFQKQNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


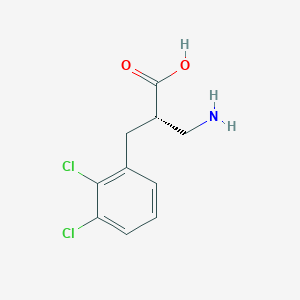
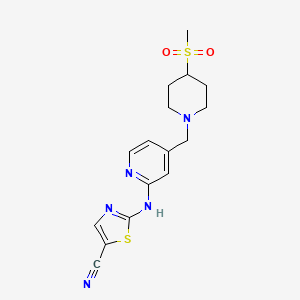
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)
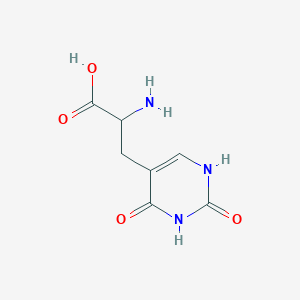
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
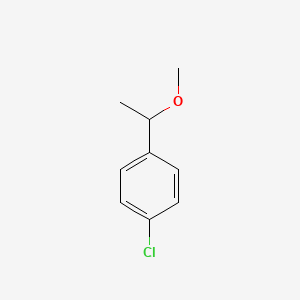
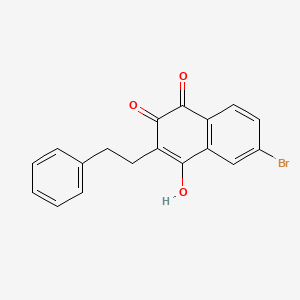
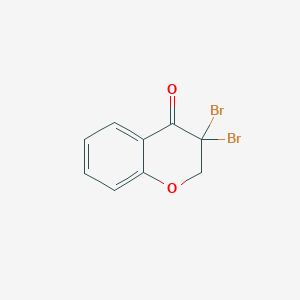
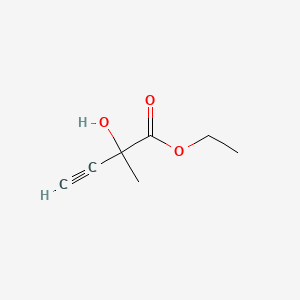
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
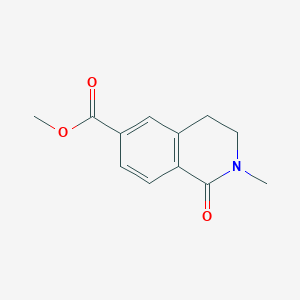
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)
